![molecular formula C17H19ClN4O2S2 B4762940 N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4762940.png)
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key player in the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development of various B-cell malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to activation of various signaling pathways. N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in B-cells.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been shown to induce apoptosis and growth inhibition in various B-cell malignancies, both in vitro and in vivo. In addition, it has been shown to inhibit the production of various cytokines and chemokines that are involved in the growth and survival of B-cells. N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide has also been shown to have minimal off-target effects, making it a promising therapeutic agent for B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. In addition, its high purity and solubility make it suitable for various in vitro and in vivo assays. However, one limitation of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide is its relatively short half-life, which may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide. One potential application is in combination therapy with other agents that target the B-cell receptor signaling pathway, such as inhibitors of PI3K or SYK. Another potential direction is the study of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Conclusion:
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical studies for the treatment of B-cell malignancies. Its high potency and selectivity, combined with its minimal off-target effects, make it a valuable tool for studying the B-cell receptor signaling pathway. Future studies will further elucidate its potential as a therapeutic agent and its role in combination therapy for B-cell malignancies.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S2/c18-13-2-1-3-15(12-13)21-8-10-22(11-9-21)17(25)20-14-4-6-16(7-5-14)26(19,23)24/h1-7,12H,8-11H2,(H,20,25)(H2,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLOUDZPVDMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.